

7-ACA inhibition potency against caspase enzymes

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: 7-Aminocephalosporanic acid

CAS No.: 957-68-6

Cat. No.: S516386

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Experimental Findings on 7-ACA Derivatives

The provided search results do not contain studies on 7-ACA's potency against caspases. However, one relevant study used 7-ACA as a **synthetic intermediate** to create conjugates aimed at inhibiting a different enzyme class: metallo- β -lactamases (MBLs), which are bacterial resistance factors [1].

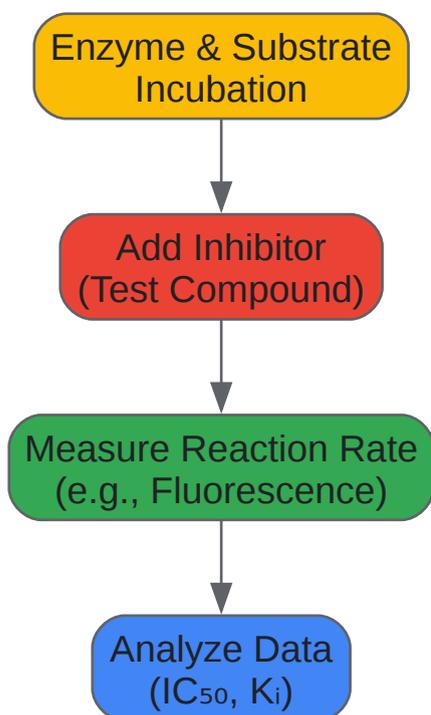
The table below summarizes the key findings from this research:

Aspect	Finding in the Study
Core Compound	7-ACA (7-Aminocephalosporanic acid) [1]
Target Enzymes	Metallo- β -lactamases (MBLs), specifically IMP-type variants [1]
Primary Objective	To create cephalosporin prodrugs that release thiol-based MBL inhibitors upon hydrolysis [1]
Key Result	The conjugates (especially thiomandelic acid conjugate 8) acted as slowly turned-over substrates for IMP-type MBLs, demonstrating potent inhibition of these bacterial enzymes [1]

Aspect	Finding in the Study
Relevance to Caspases	The study did not investigate activity against caspase enzymes [1]

Protocols for Investigating Enzyme Inhibition

While the specific study on 7-ACA derivatives focused on MBLs, the general methodology for evaluating enzyme inhibition is consistent across biochemical research. The workflow below outlines the key stages of this process.



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The key experimental stages involve:

- **Reaction Setup:** The enzyme is incubated with its specific substrate in an appropriate buffer [2] [3].
- **Inhibitor Introduction:** The test compound is added to the reaction mixture [4].
- **Activity Measurement:** The reaction rate is monitored, often using a fluorogenic substrate that releases a fluorescent signal upon cleavage (e.g., AFC or AMC) [2] [3].

- **Data Analysis:** The reduction in reaction rate is used to calculate inhibition potency, typically reported as an IC_{50} (half-maximal inhibitory concentration) or K_i (inhibition constant) [4].

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References

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4. Identification of Allosteric Inhibitors against Active Caspase-6 [nature.com]

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